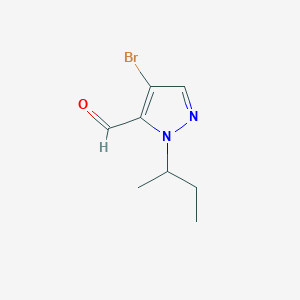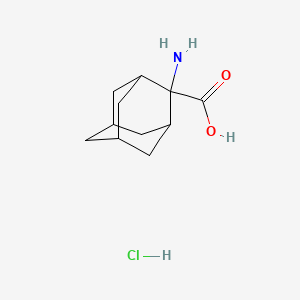![molecular formula C18H20N2O4 B3006459 Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate CAS No. 2170006-62-7](/img/structure/B3006459.png)
Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyridine moiety through an aminoalkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes a series of reactions to introduce the necessary functional groups.
Aminoalkyl Chain Formation:
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar in structure but lacks the pyridine moiety.
Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]methyl]benzoate: Similar but with a phenyl group instead of a pyridine ring.
Uniqueness
Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate is unique due to the presence of both a pyridine ring and a benzoate ester, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17(21)14-8-6-13(7-9-14)12-20-16(18(22)24-2)11-15-5-3-4-10-19-15/h3-10,16,20H,11-12H2,1-2H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGXQGWZAUEVDU-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(CC2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CN[C@H](CC2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B3006376.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)




![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3006394.png)
![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)
![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)
![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)
